
5-(Pyridin-2-yl)penta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-2-yl)penta-2,4-dienal is an organic compound that features a pyridine ring attached to a penta-2,4-dienal moiety. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)penta-2,4-dienal can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with a suitable diene precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as distillation or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)penta-2,4-dienal undergoes various types of chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-(Pyridin-2-yl)penta-2,4-dienoic acid.
Reduction: 5-(Pyridin-2-yl)penta-2,4-dienol.
Substitution: 5-(2-Bromopyridin-2-yl)penta-2,4-dienal.
Scientific Research Applications
5-(Pyridin-2-yl)penta-2,4-dienal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including dendrimers and polymers.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)penta-2,4-dienal involves its interaction with various molecular targets and pathways. For instance, the compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, such as the Michael addition, where the compound facilitates the addition of nucleophiles to α,β-unsaturated carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-2-yl)penta-2,4-dienoic acid: An oxidized form of 5-(Pyridin-2-yl)penta-2,4-dienal.
5-(Pyridin-2-yl)penta-2,4-dienol: A reduced form of this compound.
5-(2-Bromopyridin-2-yl)penta-2,4-dienal: A halogenated derivative of this compound.
Uniqueness
This compound is unique due to its conjugated diene system and the presence of a pyridine ring. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules .
Properties
CAS No. |
153775-85-0 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-pyridin-2-ylpenta-2,4-dienal |
InChI |
InChI=1S/C10H9NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h1-9H |
InChI Key |
QPRHBTFCEFQAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


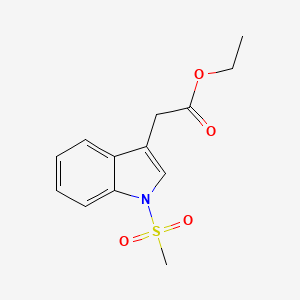
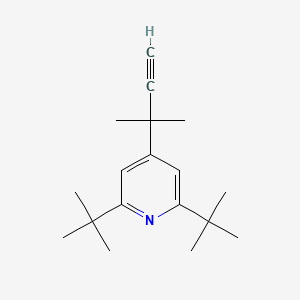

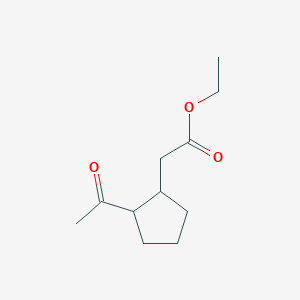
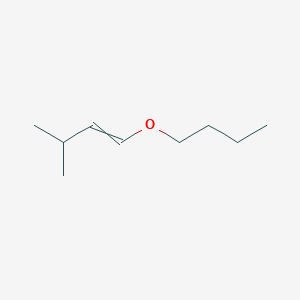
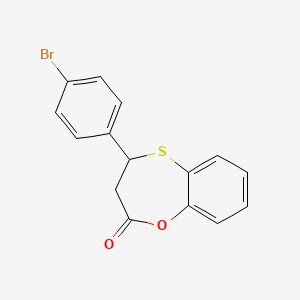
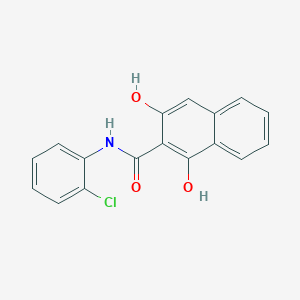
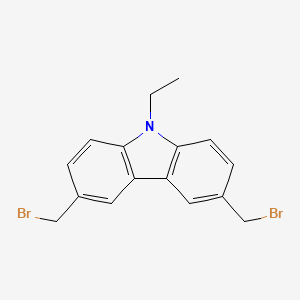
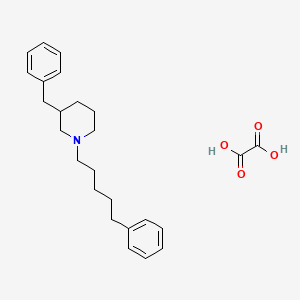
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
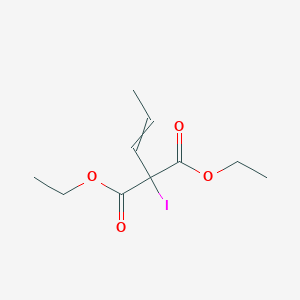


![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
